molecular formula C22H22 B579359 [(2S)-1,1-diphenylbutan-2-yl]benzene CAS No. 16462-64-9

[(2S)-1,1-diphenylbutan-2-yl]benzene

Cat. No.: B579359
CAS No.: 16462-64-9
M. Wt: 286.418
InChI Key: XOQKVDSJNTUZHD-OAQYLSRUSA-N
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Description

[(2S)-1,1-diphenylbutan-2-yl]benzene is an organic compound characterized by a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2S)-1,1-diphenylbutan-2-yl]benzene typically involves the following steps:

    Grignard Reaction: The initial step often involves the formation of a Grignard reagent from bromobenzene and magnesium in anhydrous ether.

    Addition to Carbonyl Compound: The Grignard reagent is then reacted with a suitable carbonyl compound, such as benzophenone, to form a tertiary alcohol.

    Hydrogenation: The tertiary alcohol is subsequently hydrogenated to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Benzophenone derivatives.

    Reduction: Simpler hydrocarbons like diphenylmethane.

    Substitution: Halogenated or nitrated triphenylbutane derivatives.

Scientific Research Applications

[(2S)-1,1-diphenylbutan-2-yl]benzene has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-1,1-diphenylbutan-2-yl]benzene involves its interaction with molecular targets through its chiral center. This interaction can influence the compound’s binding affinity and specificity towards various biological receptors and enzymes. The pathways involved often include stereoselective binding and subsequent biochemical reactions.

Comparison with Similar Compounds

  • 1,1,2-Triphenylethane
  • 1,1,2-Triphenylpropane
  • 1,1,2-Triphenylpentane

Comparison: [(2S)-1,1-diphenylbutan-2-yl]benzene is unique due to its specific chiral center, which imparts optical activity and potential for stereoselective interactions. Compared to its analogs, it may exhibit different reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

16462-64-9

Molecular Formula

C22H22

Molecular Weight

286.418

IUPAC Name

[(2S)-1,1-diphenylbutan-2-yl]benzene

InChI

InChI=1S/C22H22/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3/t21-/m1/s1

InChI Key

XOQKVDSJNTUZHD-OAQYLSRUSA-N

SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

(S)-1,1,2-Triphenylbutane

Origin of Product

United States

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